1-(4-ニトロインダゾール-1-イル)エタノン

概要

説明

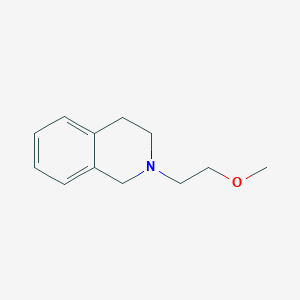

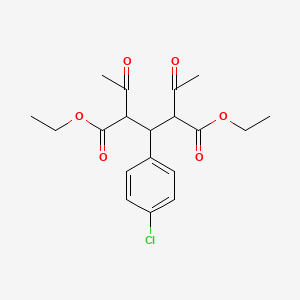

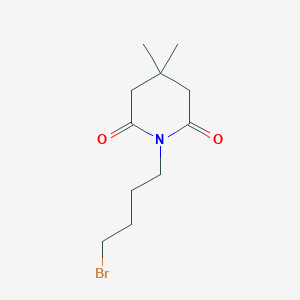

“1-(4-Nitroindazol-1-yl)ethanone” is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17000 . It is also known by several synonyms, including N-acetyl-4-nitroindazole and 1-Acetyl-4-nitro-1H-indazol .

Synthesis Analysis

The synthesis of “1-(4-Nitroindazol-1-yl)ethanone” involves the use of ethanoic anhydride and 4-Nitro-1H-indazole . The synthetic route has been mentioned in the literature by Array Biopharma, Inc. in their patent US2010/63066 A1, 2010 .Molecular Structure Analysis

The molecular structure of “1-(4-Nitroindazol-1-yl)ethanone” consists of 9 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 205.04900 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Nitroindazol-1-yl)ethanone” are not fully detailed in the search results. The compound has a molecular weight of 205.17000 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

1. ノルモキシアおよび低酸素におけるチロシンキナーゼ阻害剤 この化合物は、ノルモキシアおよび低酸素におけるチロシンキナーゼ阻害剤として、ニトロイミダゾール基を含むバンデタニブ誘導体の設計および合成に使用されてきた . これらの阻害剤は、低酸素状態におけるA549/H446細胞に対して優れたEGFR阻害活性と抗増殖性を示している .

低酸素放射線増感剤

1-(4-ニトロインダゾール-1-イル)エタノンを含むニトロイミダゾール誘導体は、放射線療法における低酸素放射線増感剤として開発されてきた . これらの化合物は、低酸素組織に対する親和性が高く、放射線療法の効果を高めることができる .

抗がん剤

この化合物は、低酸素状態における抗がん治療薬としての可能性を秘めている . いくつかの化合物は、VEGF遺伝子発現抑制においてバンデタニブよりも優れた生物活性を実証している .

チューブリン重合阻害剤

直接言及されていないものの、1-メチルインドールおよび1-(4,5-ジヒドロ-1H-ピラゾール-1-イル)エタノン骨格を含む類似の化合物が、潜在的なチューブリン重合阻害剤および抗がん剤として設計、合成および生物学的に評価されてきた .

作用機序

4-NI has a unique mechanism of action, which is dependent on its structure. Its heterocyclic ring structure allows it to interact with a variety of molecules, making it useful in a variety of biochemical processes. Specifically, 4-NI can interact with enzymes, allowing it to be used to study enzyme kinetics. Additionally, 4-NI can interact with other molecules, such as proteins, to modify their structure and function.

Biochemical and Physiological Effects

4-NI has a wide range of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, 4-NI has been found to modulate the activity of proteins, such as those involved in signal transduction pathways. Furthermore, 4-NI has been found to have an effect on the expression of certain genes, as it can modulate the activity of transcription factors.

実験室実験の利点と制限

4-NI has a number of advantages when used in lab experiments. It is highly reactive, allowing it to be used in a variety of reactions. Additionally, it has a low toxicity, making it safe to use in experiments. Furthermore, 4-NI is relatively inexpensive, making it an economical choice for research projects. The main limitation of 4-NI is that it is not very stable, meaning it can degrade over time.

将来の方向性

There are a number of potential future directions for the use of 4-NI. It could be used to study the mechanism of action of enzymes, as well as to study the effects of drugs on biochemical pathways. Additionally, it could be used to study the effects of drugs on gene expression. Furthermore, 4-NI could be used to develop new drugs and therapeutics, as its unique properties make it an ideal molecule for drug synthesis. Finally, 4-NI could be used to study the effects of environmental pollutants on biochemical pathways.

Safety and Hazards

The safety data sheet (SDS) for “1-(4-Nitroindazol-1-yl)ethanone” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

特性

IUPAC Name |

1-(4-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGGLOQORAHURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696753 | |

| Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86009-37-2 | |

| Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}piperidine-1-carboxylate](/img/structure/B1660870.png)

![Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/no-structure.png)

![N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide](/img/structure/B1660882.png)

![Methyl 3-[(2-hydroxyethyl)thio]isobutyrate](/img/structure/B1660884.png)